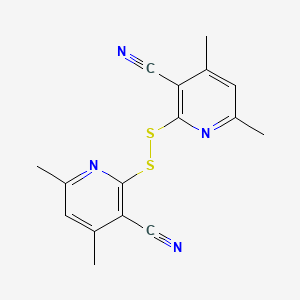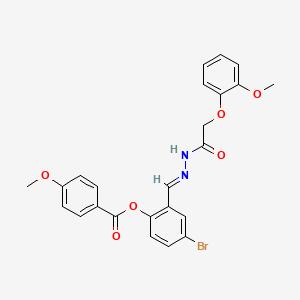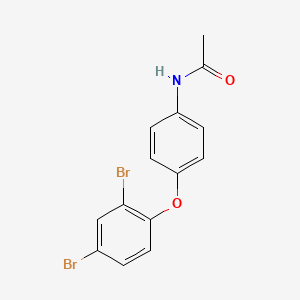![molecular formula C24H22ClFN2O4 B12008729 N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide CAS No. 397287-96-6](/img/structure/B12008729.png)
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[4-[(4-chlorophényl)méthoxy]-3-éthoxyphényl]méthylidèneamino]-2-(4-fluorophénoxy)acétamide est un composé organique complexe caractérisé par sa structure unique, qui comprend plusieurs groupes fonctionnels tels que les parties chlorophényl, éthoxyphényl et fluorophénoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[(E)-[4-[(4-chlorophényl)méthoxy]-3-éthoxyphényl]méthylidèneamino]-2-(4-fluorophénoxy)acétamide implique généralement un processus en plusieurs étapes. L'étape initiale comprend souvent la préparation de composés intermédiaires par des réactions telles que l'éthérification et l'halogénation. L'étape finale implique la condensation de ces intermédiaires dans des conditions spécifiques pour former le composé souhaité. Les réactifs couramment utilisés dans ces réactions comprennent les agents chlorants, les agents éthylants et les agents fluorants.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à flux continu et les systèmes de synthèse automatisés peuvent être utilisées pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[(E)-[4-[(4-chlorophényl)méthoxy]-3-éthoxyphényl]méthylidèneamino]-2-(4-fluorophénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Cette réaction peut réduire des groupes fonctionnels spécifiques, modifiant ainsi les propriétés du composé.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, ce qui peut conduire à de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut produire des dérivés plus simples avec moins de groupes fonctionnels.
Applications de recherche scientifique
N-[(E)-[4-[(4-chlorophényl)méthoxy]-3-éthoxyphényl]méthylidèneamino]-2-(4-fluorophénoxy)acétamide a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour synthétiser d'autres composés organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de N-[(E)-[4-[(4-chlorophényl)méthoxy]-3-éthoxyphényl]méthylidèneamino]-2-(4-fluorophénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certains récepteurs ou enzymes, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(E)-[4-[(4-chlorophényl)méthoxy]-3-méthoxyphényl]méthylidèneamino]-2-(4-fluorophénoxy)acétamide
- N-[(E)-[4-[(4-chlorophényl)méthoxy]-3-éthoxyphényl]méthylidèneamino]-2-(4-chlorophénoxy)acétamide
Unicité
N-[(E)-[4-[(4-chlorophényl)méthoxy]-3-éthoxyphényl]méthylidèneamino]-2-(4-fluorophénoxy)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
397287-96-6 |
|---|---|
Formule moléculaire |
C24H22ClFN2O4 |
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C24H22ClFN2O4/c1-2-30-23-13-18(5-12-22(23)32-15-17-3-6-19(25)7-4-17)14-27-28-24(29)16-31-21-10-8-20(26)9-11-21/h3-14H,2,15-16H2,1H3,(H,28,29)/b27-14+ |
Clé InChI |
JQMZTSQTNPPGOE-MZJWZYIUSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)
![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)

![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)


![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)

